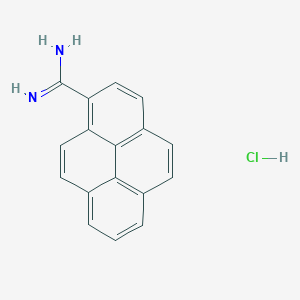
Pyrene-1-carboxamidine, hydrochloride
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Pyrene-1-carboxamidine, hydrochloride is a chemical compound that belongs to the class of pyrazole derivatives. It is a heterocyclic compound widely used in organic synthesis and various scientific research applications. The compound is known for its stability and solubility in water and dimethylformamide (DMF), making it a valuable reagent in organic chemistry .
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
Pyrene-1-carboxamidine, hydrochloride can be synthesized by mixing equimolar amounts of pyrazole and cyanamide, followed by crystallization from the reaction mixture . This simple one-step procedure involves the following reaction:
Pyrazole+Cyanamide→Pyrene-1-carboxamidine, hydrochloride
Industrial Production Methods
The industrial production of this compound typically involves the same synthetic route as the laboratory preparation. The reaction is carried out in large-scale reactors, and the product is purified through crystallization and filtration processes to obtain a high-purity compound .
Analyse Des Réactions Chimiques
Types of Reactions
Pyrene-1-carboxamidine, hydrochloride undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form different oxidation products.
Reduction: It can be reduced under specific conditions to yield reduced forms.
Substitution: The compound can undergo substitution reactions, where functional groups are replaced by other groups.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various nucleophiles for substitution reactions. The reactions are typically carried out under controlled temperature and pH conditions to ensure the desired product formation .
Major Products Formed
The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation may yield pyrene-1-carboxylic acid, while reduction may produce pyrene-1-carboxamidine .
Applications De Recherche Scientifique
Pyrene-1-carboxamidine, hydrochloride has a wide range of scientific research applications, including:
Chemistry: It is used as a reagent in organic synthesis for the preparation of various compounds.
Biology: The compound is utilized in the study of biological processes and as a building block for biologically active molecules.
Mécanisme D'action
The mechanism of action of Pyrene-1-carboxamidine, hydrochloride involves its ability to act as a guanylation agent. The compound introduces guanidinium groups into target molecules, which can interact with various molecular targets and pathways. This guanylation process is crucial in the synthesis of biologically active compounds and the modification of biomolecules .
Comparaison Avec Des Composés Similaires
Similar Compounds
1H-Pyrazole-1-carboxamidine: Another pyrazole derivative with similar guanylation properties.
S-Methylisothiouronium sulfate: Used as a guanylation agent in organic synthesis.
3,5-Dimethyl-1-guanylpyrazole nitrate: A guanylation agent used in the synthesis of antiviral drugs.
Uniqueness
Pyrene-1-carboxamidine, hydrochloride is unique due to its high solubility in water and DMF, stability under basic conditions, and its effectiveness as a guanylation agent. These properties make it a valuable reagent in various scientific and industrial applications .
Propriétés
IUPAC Name |
pyrene-1-carboximidamide;hydrochloride |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H12N2.ClH/c18-17(19)14-9-7-12-5-4-10-2-1-3-11-6-8-13(14)16(12)15(10)11;/h1-9H,(H3,18,19);1H |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QJWUBLJZQZCFAA-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC2=C3C(=C1)C=CC4=C(C=CC(=C43)C=C2)C(=N)N.Cl |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H13ClN2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
280.7 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.














